- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- インチ: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- InChIKey: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- ほほえんだ: N1N(C(C)C)C=C(N)C=1
計算された属性
- せいみつぶんしりょう: 125.09500
- どういたいしつりょう: 125.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 92.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 43.8
じっけんとくせい
- 色と性状: Yellow to Brown Liquid
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 234.2°C at 760 mmHg
- フラッシュポイント: 95.4±19.8 °C
- 屈折率: 1.566
- PSA: 43.84000
- LogP: 1.62740
- じょうきあつ: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 1g |
$*** | 2023-05-04 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 10g |
$*** | 2023-05-04 | |
Enamine | EN300-66235-0.1g |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
Apollo Scientific | OR962707-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 98% | 10g |
£305.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 97% | 50mg |
84.0CNY | 2021-07-14 | |
abcr | AB469943-25 g |
1-Isopropyl-1H-pyrazol-4-amine; . |
97421-16-4 | 25g |
€1,084.50 | 2022-03-01 | ||
Fluorochem | 037825-25g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 25g |
£645.00 | 2022-03-01 | |
TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 |
1-(propan-2-yl)-1H-pyrazol-4-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
ごうせいかいろ 5
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
ごうせいかいろ 6
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 8
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
ごうせいかいろ 9
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
ごうせいかいろ 10
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
ごうせいかいろ 15
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 16
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazolesTetrahedron Letters, 2008, 49(18), 2996-2998,
ごうせいかいろ 17
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 18
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
ごうせいかいろ 19
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole DerivativesJournal of Medicinal Chemistry, 2014, 57(23), 10013-10030,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報
Comprehensive Overview of 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 97421-16-4): Properties, Applications, and Industry Insights
1-(propan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 97421-16-4, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining an isopropyl group and an amine functionality at the 4-position of the pyrazole ring, making it a valuable intermediate for various synthetic applications.
The compound's molecular formula C6H11N3 and molecular weight 125.17 g/mol place it in the category of small-molecule heterocycles. Its structural characteristics contribute to notable physicochemical properties, including moderate water solubility and stability under standard laboratory conditions. Recent studies highlight its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.
In pharmaceutical contexts, researchers are exploring 1-(propan-2-yl)-1H-pyrazol-4-amine as a precursor for drug discovery projects. The compound's amine group offers excellent opportunities for further derivatization, making it valuable for creating libraries of potential therapeutic agents. Current investigations focus on its incorporation into molecules targeting neurological disorders and metabolic diseases, aligning with today's healthcare priorities.
The agrochemical industry shows growing interest in this compound for developing next-generation crop protection agents. Its pyrazole core structure is known to impart biological activity against various agricultural pests, while the isopropyl moiety may enhance lipophilicity and systemic movement in plants. These properties position it as a candidate for sustainable pesticide formulations, addressing the global demand for environmentally friendly agricultural solutions.
From a synthetic chemistry perspective, CAS 97421-16-4 demonstrates versatility in organic transformations. The compound participates in various reactions, including amide formations, reductive aminations, and cyclization processes. Its stability under diverse reaction conditions makes it particularly useful for multi-step syntheses and combinatorial chemistry approaches. Recent publications describe innovative methods for its preparation, focusing on atom economy and green chemistry principles.
Quality control of 1-(propan-2-yl)-1H-pyrazol-4-amine typically involves advanced analytical techniques. HPLC analysis confirms purity levels, while spectroscopic methods (including NMR and mass spectrometry) verify structural integrity. The compound generally appears as a white to off-white crystalline powder with characteristic melting point and solubility profiles that facilitate handling in laboratory settings.
Storage recommendations for this compound emphasize protection from moisture and light exposure, with optimal preservation achieved in amber glass containers under inert atmosphere conditions. Proper handling procedures include standard laboratory safety practices, though the compound doesn't exhibit extreme hazards under normal use conditions.
The commercial availability of 97421-16-4 has expanded significantly in recent years, reflecting growing industrial demand. Suppliers typically offer the compound in research quantities ranging from grams to kilograms, with some providing custom synthesis services for specialized derivatives. Pricing structures vary based on purity grades and order volumes, with higher purity (>98%) material commanding premium values for sensitive applications.
Emerging research directions for this compound include exploration of its coordination chemistry with transition metals and investigation of its potential in material science applications. Some studies suggest possible utility in creating functional polymers or molecular sensors, leveraging its electron-rich pyrazole system. These developments align with current trends toward multifunctional materials in advanced technological applications.
Regulatory status of 1-(propan-2-yl)-1H-pyrazol-4-amine varies by jurisdiction, but it generally falls outside stringent controls in most regions. However, researchers should verify local regulations before procurement or use, particularly concerning chemical inventory listings and transport requirements. The compound's safety data indicates standard precautions suffice for laboratory handling, though comprehensive risk assessments remain essential for specific applications.
Future prospects for CAS 97421-16-4 appear promising, with anticipated growth in both academic research and industrial applications. The compound's structural features and synthetic accessibility position it well for continued exploration across multiple disciplines. Ongoing developments in catalysis and process chemistry may further enhance its utility and cost-effectiveness for large-scale applications.
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